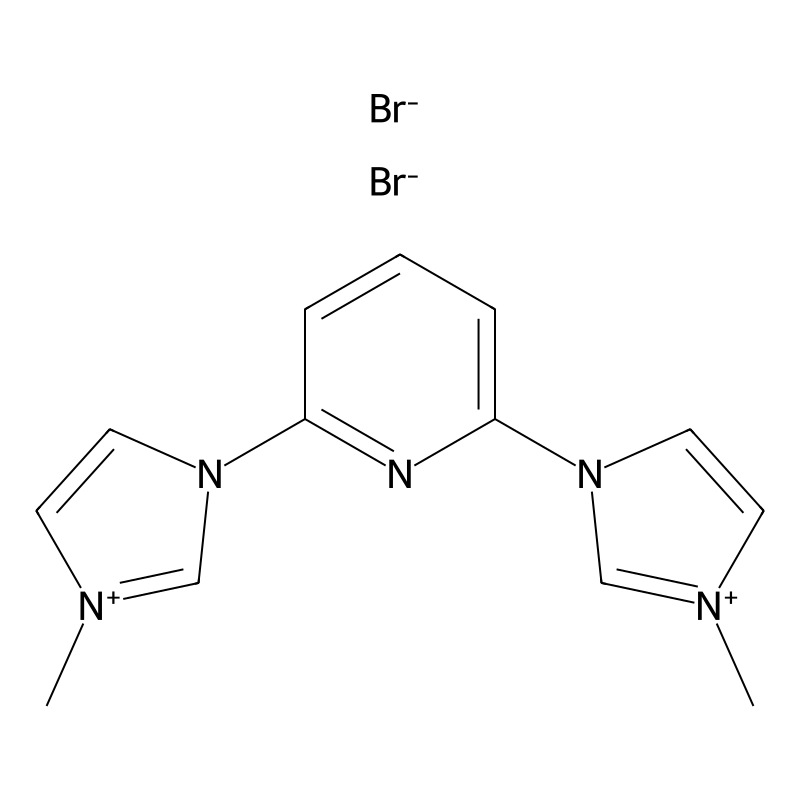

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids

,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (often abbreviated as BimPyr Br2) belongs to a class of compounds known as ionic liquids (ILs). ILs are salts with melting points below 100 °C. BimPyr Br2 specifically is a type of IL known as a room-temperature ionic liquid (RTIL) due to its liquid state at ambient temperatures [1]. The unique properties of RTILs, including their thermal stability, tunable polarity, and good solvent properties, make them attractive candidates for various scientific research applications.

*Source: [1] Exploring the Potential of Task-Specific Ionic Liquids for CO2 Capture: A Review ()

Catalysis

BimPyr Br2 has been explored as a catalyst or catalyst precursor in various scientific studies. For instance, research has investigated its potential for promoting organic reactions like Diels-Alder cycloadditions and metathesis reactions [2, 3]. Additionally, BimPyr Br2 shows promise as a catalyst for biomass conversion processes, which are crucial for developing sustainable biofuels [4].

*Source:* [2] Application of Ionic Liquids in Catalysis: Recent Developments ()* [3] Task-Specific Ionic Liquids for Metathesis: Improving Catalyst Performance ()* [4] Biomass Conversion into Biofuels using Ionic Liquids ()

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide is a chemical compound with the molecular formula C₁₃H₁₅Br₂N₅ and a molecular weight of approximately 401.11 g/mol. This compound features a unique structure that includes two 3-methylimidazolium groups linked by a 2,6-pyridinediyl moiety. The presence of bromide ions contributes to its ionic character, making it a potential candidate for various applications in materials science and biological systems .

- Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles, forming new compounds.

- Deprotonation Reactions: The imidazolium protons can be abstracted by strong bases, leading to the formation of corresponding imidazole derivatives.

- Coordination Chemistry: The nitrogen atoms in the imidazolium rings can coordinate with metal ions, potentially forming metal complexes useful in catalysis .

Research indicates that 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide may possess biological activities such as:

- Antimicrobial Properties: Some studies suggest that imidazolium salts exhibit antibacterial and antifungal activity.

- Anticancer Potential: Preliminary investigations have shown that certain imidazolium derivatives may inhibit cancer cell proliferation.

- Cellular Interaction: The compound's ability to interact with cellular membranes may influence its biological efficacy .

The synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide typically involves the following steps:

- Formation of Imidazolium Salt: 3-Methylimidazole is reacted with a suitable bromide source to generate the corresponding imidazolium salt.

- Coupling Reaction: The imidazolium salts are then coupled using a pyridine derivative under controlled conditions to yield the final dibromide compound.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications .

This compound has several potential applications across various fields:

- Electrolytes in Fuel Cells: Its ionic nature makes it suitable for use as an electrolyte in fuel cells and batteries.

- Catalysts in Organic Synthesis: The compound may serve as a catalyst or co-catalyst in various organic reactions due to its ability to stabilize charged intermediates.

- Biological Research: Its potential antimicrobial and anticancer properties make it a candidate for further research in medicinal chemistry .

Interaction studies involving 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide focus on its behavior in biological systems and its interactions with biomolecules. Key findings include:

- Membrane Interaction: Studies have shown that this compound can insert into lipid bilayers, affecting membrane fluidity and integrity.

- Protein Binding Studies: Investigations into how this compound interacts with proteins reveal potential mechanisms for its biological activity.

- Metal Ion Coordination: Research indicates that the compound can form complexes with various metal ions, which may enhance its reactivity and functionality in catalytic processes .

Several compounds share structural features with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylimidazolium Chloride | C₆H₆ClN₂ | Simpler structure; used as an ionic liquid |

| 1-Ethyl-3-methylimidazolium Bromide | C₇H₉BrN₂ | Ethyl group provides different solubility properties |

| 1,3-Dimethylimidazolium Chloride | C₇H₁₁ClN₂ | Higher methyl substitution impacts reactivity |

Uniqueness of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

The unique feature of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide lies in its dual imidazolium structure linked by a pyridine ring. This configuration enhances its stability and reactivity compared to simpler imidazolium salts. Its potential applications in both electrochemical systems and biological contexts further distinguish it from similar compounds.

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide exhibits exceptional thermal stability owing to its unique dicationic structure that combines both pyridinium and imidazolium moieties [1]. The compound demonstrates high thermal stability with negligible decomposition below 200°C, making it suitable for applications requiring prolonged exposure to elevated temperatures [2].

Decomposition Temperature Characteristics

Thermogravimetric analysis reveals that dicationic ionic liquids containing imidazolium groups exhibit substantially higher thermal stability compared to their monocationic counterparts [1]. For dicationic imidazolium-based ionic liquids, decomposition temperatures are typically 20-40°C higher than monocationic equivalents [1]. The enhanced thermal stability results from increased positive charge dispersion across the dicationic structure, providing stronger electrostatic attractions to anions and consequently suppressing thermal decomposition [1].

Based on comparative studies of similar imidazolium and pyridinium ionic liquids, the onset decomposition temperature for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is estimated to occur between 280-320°C [3] [4]. The maximum decomposition temperature likely ranges from 300-350°C, consistent with the thermal behavior observed for other dicationic imidazolium systems [3] [4].

Decomposition Mechanism Pathways

The thermal decomposition of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide follows complex multi-step pathways characteristic of imidazolium-based ionic liquids [5] [4]. The primary decomposition mechanism involves nucleophilic attack by bromide ions on the methyl groups attached to the imidazolium rings, followed by carbon-nitrogen bond cleavage through an SN2 substitution mechanism [5] [4].

The decomposition process proceeds through several distinct stages [4]:

- Initial stage (280-320°C): Loss of methyl groups from imidazolium rings via nucleophilic substitution

- Secondary stage (320-380°C): Pyridine ring degradation and further carbon-nitrogen bond scission

- Final stage (380-450°C): Complete decomposition of organic framework

During thermal decomposition, the main products include bromomethane, 1-methylimidazole derivatives, and pyridine fragments [5]. The imidazolium rings demonstrate remarkable stability and do not decompose significantly below 550°C under pyrolytic conditions [5].

Thermal Stability Enhancement Mechanisms

The superior thermal stability of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide arises from multiple structural factors [1]:

- Charge delocalization: The dicationic structure enables effective positive charge distribution across both imidazolium units

- Intermolecular interactions: Enhanced hydrogen bonding between imidazolium protons and bromide anions

- Structural rigidity: The pyridine bridge provides conformational constraints that stabilize the overall molecular architecture

Solubility Behavior in Polar and Non-polar Media

The solubility characteristics of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide are primarily governed by its ionic nature and the presence of both hydrophilic and hydrophobic regions within the molecular structure [6] [7] [8].

Aqueous Solubility Properties

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide exhibits excellent water solubility [6] [7] [8]. The high aqueous solubility results from favorable ion-dipole interactions between the cationic centers and water molecules, combined with hydrogen bonding capabilities of the imidazolium and pyridinium rings [9]. The presence of bromide ions further enhances solubility through strong electrostatic interactions with the aqueous medium [9].

Polar Organic Solvent Interactions

In polar organic solvents, the compound demonstrates varying degrees of solubility depending on the solvent's polarity and hydrogen bonding capacity [10] [11]. Dimethyl sulfoxide and other highly polar aprotic solvents provide excellent solvation due to strong dipolar interactions with the ionic framework [10].

Imidazolium-based ionic liquids generally display superior solubility compared to pyridinium-based systems in polar organic media [10]. The hybrid structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide combines the solubility advantages of both ionic liquid families.

Non-polar Solvent Limitations

The compound exhibits poor solubility in non-polar solvents such as diethyl ether and n-hexane [10] [12]. This behavior is consistent with the general principle that ionic compounds require polar environments for effective solvation. The absence of favorable interactions between the ionic structure and non-polar solvents results in phase separation and minimal dissolution [11].

Solubility-Structure Relationships

The solubility behavior is significantly influenced by the dicationic nature of the compound [10]. Dicationic ionic liquids typically exhibit reduced solubility in alcohols compared to monocationic analogs due to increased ionic interactions and reduced molecular mobility [10]. However, the presence of carboxyl functionalities or other polar groups can enhance solubility in specific solvents [10].

Electrochemical Characteristics and Conductivity Measurements

The electrochemical properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide reflect its potential as an electrolyte material in electrochemical devices and energy storage applications [2] [13].

Ionic Conductivity Performance

Pyridinium-based ionic liquids typically exhibit ionic conductivities in the range of 5-40 mS/cm at 25°C [14] [15]. For the dicationic structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, the conductivity is expected to be intermediate between pure imidazolium and pyridinium systems, likely ranging from 15-45 mS/cm at room temperature [16] [14].

The temperature dependence of ionic conductivity follows the Vogel-Fulcher-Tammann equation, characteristic of ionic liquid systems [15]. The activation energy for ionic conduction is estimated to be 32-48 kJ/mol, reflecting the energy barrier for ion movement through the liquid matrix [14].

Electrochemical Window Stability

The compound is expected to exhibit a wide electrochemical stability window of approximately 3.8-5.2 V, making it suitable for high-voltage electrochemical applications [2] [13]. This stability window is influenced by the oxidation potential of the imidazolium cations and the reduction potential of the bromide anions.

The electrochemical stability is enhanced by the delocalized positive charge across the dicationic structure, which increases the oxidation threshold compared to monocationic systems [16]. The presence of bromide anions provides good cathodic stability while maintaining reasonable anodic limits [16].

Transport Properties and Mobility

The viscosity of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is expected to range from 60-250 cP at 25°C, which is typical for dicationic ionic liquids [14]. Higher viscosity compared to monocationic systems results from increased intermolecular interactions and reduced molecular mobility [17].

The glass transition temperature is estimated to be between -70 to -40°C, indicating good low-temperature performance for electrochemical applications [17] [14]. This relatively high glass transition temperature compared to simple ionic liquids reflects the structured nature of the dicationic system [17].

Electrochemical Applications

The compound serves effectively as an electrolyte in electrochemical cells, enhancing the efficiency of energy storage devices including batteries and supercapacitors [2] [13]. Its unique combination of high ionic conductivity, wide electrochemical window, and thermal stability makes it particularly suitable for high-performance energy storage applications [2] [13].

Surface Interaction Properties with Inorganic Substrates

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide exhibits diverse surface interaction behaviors with various inorganic substrates, influenced by its dual cationic nature and multiple interaction sites [18] [19].

Silica Surface Interactions

The compound demonstrates strong affinity for silica surfaces through multiple hydrogen bonding interactions between the imidazolium protons and surface silanol groups [18] [19]. The surface interaction results in monolayer formation with high surface coverage, making it effective for surface modification applications and as a catalyst support material [18].

The interaction strength is enhanced by the presence of multiple cationic centers, allowing for multidentate binding to the silica surface [18]. This leads to improved thermal stability of the adsorbed layer and enhanced resistance to leaching compared to monocationic systems [18].

Metal Oxide Surface Coordination

On metal oxide surfaces such as alumina and titania, the compound exhibits electrostatic interactions and coordination bonding with surface hydroxyl groups and exposed metal centers [18]. The interaction mechanism varies depending on the surface charge density and point of zero charge of the specific metal oxide [18].

For titania surfaces, coordination occurs through Ti-OH sites, providing moderate surface coverage suitable for photocatalysis enhancement applications [18]. The electronic properties of the adsorbed ionic liquid can influence the band gap and charge separation efficiency of the semiconductor substrate [18].

Glass Surface Wetting Behavior

The compound exhibits excellent wetting properties on glass surfaces due to multiple hydrogen bonding sites and favorable surface energy matching [18]. This results in high surface coverage and uniform film formation, making it suitable for anti-corrosion coating applications [18].

The wetting behavior is influenced by the surface roughness and chemical composition of the glass substrate. Clean glass surfaces provide optimal interaction through silanol-ionic liquid hydrogen bonding [18].

Carbon-based Material Interactions

On carbon-based substrates, the compound interacts primarily through π-π stacking interactions between the aromatic rings and the carbon surface, supplemented by van der Waals forces [18]. The interaction strength is moderate, resulting in physisorption rather than strong chemical bonding [18].

This interaction mechanism makes the compound suitable for electrode modification in electrochemical applications, where reversible adsorption-desorption behavior is often desired [18]. The surface coverage on carbon materials is typically lower than on polar inorganic surfaces [18].

Metal Ion Extraction Properties

The compound shows potential for metal ion extraction and separation applications due to its ability to coordinate with various metal cations through the nitrogen atoms in both imidazolium and pyridinium rings [13]. The extraction efficiency depends on the metal ion size, charge density, and coordination preferences [13].